molecular formula C9H11NO3 B082981 Methyl N-(4-methoxyphenyl)carbamate CAS No. 14803-72-6

Methyl N-(4-methoxyphenyl)carbamate

Cat. No.: B082981
CAS No.: 14803-72-6
M. Wt: 181.19 g/mol
InChI Key: XULGIYKLMVSIEC-UHFFFAOYSA-N
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Description

Methyl N-(4-methoxyphenyl)carbamate, also known as methyl 4-methoxyphenylcarbamate, is an organic compound with the molecular formula C9H11NO3. It is a carbamate derivative, characterized by the presence of a carbamate group attached to a methoxy-substituted phenyl ring. This compound is of interest due to its various applications in organic synthesis and potential biological activities .

Biochemical Analysis

Biochemical Properties

Methyl N-(4-methoxyphenyl)carbamate plays a significant role in biochemical reactions, primarily as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, leading to prolonged nerve impulses . The compound interacts with the active site of AChE, forming a carbamylated enzyme that is resistant to hydrolysis, thereby inhibiting its activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In neurons, the inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors. This can cause a range of symptoms, from muscle twitching and weakness to respiratory failure in severe cases . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of neurotransmitters .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase. The compound forms a covalent bond with the serine residue in the active site, resulting in a carbamylated enzyme that is resistant to hydrolysis. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft . The prolonged presence of acetylcholine results in continuous stimulation of cholinergic receptors, disrupting normal nerve function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or alkaline conditions . Long-term exposure to this compound can lead to chronic effects on cellular function, including alterations in enzyme activity and gene expression . In vitro and in vivo studies have shown that the compound can have lasting impacts on nervous system function, even after the initial exposure has ceased .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild symptoms such as muscle twitching and increased salivation . At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and even death . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significantly more pronounced . Additionally, chronic exposure to sub-lethal doses can result in long-term neurological effects .

Metabolic Pathways

This compound is metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves the hydrolysis of the carbamate ester bond, resulting in the formation of 4-methoxyphenol and methylamine . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion . The compound can also affect metabolic flux and metabolite levels by inhibiting acetylcholinesterase and altering neurotransmitter levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, influencing its localization and accumulation in specific tissues . For example, it can accumulate in the nervous system due to its affinity for acetylcholinesterase . The distribution of this compound can also be affected by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

This compound is primarily localized in the cytoplasm and synaptic clefts of neurons, where it exerts its inhibitory effects on acetylcholinesterase . The compound can also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific targeting signals and post-translational modifications . The subcellular localization of this compound can influence its activity and function, as well as its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-(4-methoxyphenyl)carbamate can be synthesized via the modified Hofmann rearrangement reaction. The procedure involves the reaction of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography and recrystallization .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl N-(4-methoxyphenyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULGIYKLMVSIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333870
Record name Methyl N-(4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14803-72-6
Record name Methyl N-(4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-(4-methoxyphenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating the Methyl N-(4-methoxyphenyl)carbamate moiety into indoline derivatives in the context of Alzheimer's disease?

A1: Research suggests that Alzheimer's disease is influenced by both oxidative stress and reduced cholinergic transmission. [] Incorporating the this compound moiety into indoline-3-propionic acid derivatives has been shown to confer inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [] These enzymes are crucial for regulating acetylcholine levels, a neurotransmitter significantly implicated in cognitive function and often found to be depleted in Alzheimer's patients. By inhibiting these enzymes, these modified indoline derivatives may help to increase acetylcholine levels and potentially ameliorate some of the cognitive symptoms associated with Alzheimer's disease.

Q2: Can you provide an example of a specific indoline derivative containing the this compound moiety and its demonstrated activity?

A2: One notable example is compound 94, identified as 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl)carbamoyl)oxy)indolin-1-ium hydrochloride. [] This compound exhibited significant AChE inhibitory activity with an IC50 of 1.2 μM. [] This finding suggests that the incorporation of the this compound group at specific positions on the indoline scaffold can indeed contribute to potent AChE inhibition, a key target for potential Alzheimer's disease therapies.

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